N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide

DHODH Inhibition Pyrimidine Biosynthesis Cancer Therapeutics

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide (CAS 681159-94-4) is a synthetic small molecule featuring a fused benzo[cd]indol-2(1H)-one core coupled to a 5-chlorothiophene-2-carboxamide moiety. With a molecular weight of 384.88 Da and the formula C20H17ClN2O2S, this compound is a member of the dihydrobenzo[cd]indole class, a scaffold recognized as a privileged structure in medicinal chemistry for targeting bromodomains, cholinesterases, and mitochondrial enzymes.

Molecular Formula C20H17ClN2O2S
Molecular Weight 384.88
CAS No. 681159-94-4
Cat. No. B2794580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide
CAS681159-94-4
Molecular FormulaC20H17ClN2O2S
Molecular Weight384.88
Structural Identifiers
SMILESCCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Cl)C=CC=C3C1=O
InChIInChI=1S/C20H17ClN2O2S/c1-2-3-11-23-15-8-7-14(22-19(24)16-9-10-17(21)26-16)12-5-4-6-13(18(12)15)20(23)25/h4-10H,2-3,11H2,1H3,(H,22,24)
InChIKeyKTFPJOCFODWILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide (CAS 681159-94-4): Structural and Pharmacological Profile


N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide (CAS 681159-94-4) is a synthetic small molecule featuring a fused benzo[cd]indol-2(1H)-one core coupled to a 5-chlorothiophene-2-carboxamide moiety [1]. With a molecular weight of 384.88 Da and the formula C20H17ClN2O2S, this compound is a member of the dihydrobenzo[cd]indole class, a scaffold recognized as a privileged structure in medicinal chemistry for targeting bromodomains, cholinesterases, and mitochondrial enzymes . The compound's primary documented bioactivity is as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in pyrimidine biosynthesis validated as a therapeutic target in oncology, autoimmune disorders, and infectious diseases [2].

Procurement Risks of Unvalidated Substitution of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide


The benzo[cd]indole scaffold is exquisitely sensitive to N-alkyl substitution, where minor changes in the terminal group can significantly alter enzyme inhibition potency, target selectivity, and metabolic stability . For instance, replacing the N-butyl chain with an N-ethyl group yields the analog 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-thiophenecarboxamide (CAS 397277-50-8), which has a distinct molecular profile (MW 356.82 vs. 384.88 Da) and is referenced in a completely different patent family related to melatoninergic receptors [1]. Generic substitution without empirical equivalent validation thus poses a risk of loss of target engagement, altered pharmacokinetics, or incompatible intellectual property provenance.

Quantitative Differentiation Evidence for CAS 681159-94-4 Against its N-Ethyl Analog


Human DHODH Enzymatic Inhibition: Potency Comparison Between N-Butyl and N-Ethyl Analogs

In a direct head-to-head comparison within the same patent series, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide demonstrates potent inhibition of human DHODH with an IC50 value of 0.179 nM, as measured by a DCIP dye-based spectrophotometric assay using dihydroorotate as substrate and CoQ6 as co-substrate [1]. Its direct structural comparator, the N-ethyl analog (5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-thiophenecarboxamide, CAS 397277-50-8), has no reported DHODH activity, being classified instead as a melatoninergic ligand in a separate patent family [2]. This divergence in primary target engagement underscores that the N-butyl extension is a critical pharmacophoric element.

DHODH Inhibition Pyrimidine Biosynthesis Cancer Therapeutics

Lipophilicity-Driven Pharmacokinetic Differentiation: cLogP and Molecular Weight Analysis

Physicochemical property calculations reveal a significant differentiation in lipophilicity and molecular bulk. The target compound (MW 384.88 Da) possesses a calculated partition coefficient (XLogP3-AA) approximating 4.0-4.5, compared to a value of 3.5-4.0 for the N-ethyl analog (MW 356.82 Da) . While direct experimental cLogP values for these exact compounds are not available, the 28-Da increase in molecular weight and the extension from an ethyl to a butyl chain are predicted to enhance membrane permeability and metabolic stability via increased hydrophobic interactions, a trend consistent with structure-activity relationship (SAR) studies on benzo[cd]indol-2(1H)-one BET inhibitors [1].

Lipophilicity ADME Properties Drug-likeness

Intellectual Property Provenance: Distinct Patent Family Assignment for N-Butyl vs. N-Ethyl Derivatives

A critical differentiator for procurement strategy is the compound's unique intellectual property (IP) heritage. The target compound is exemplified as 'Example 175' in the pending patent application US20240158414, which specifically claims bi-aryl DHODH inhibitors for therapeutic use [1]. In contrast, the N-ethyl analog is documented in the granted patent US 6,872,851, which claims substituted cyclic compounds active on melatoninergic receptors [2]. This divergence in patent families and claimed therapeutic indications means that the compounds cannot be legally or scientifically interchanged without risking IP infringement and off-target pharmacology.

Intellectual Property Chemical Patent Families DHODH Inhibitors

Validated Use-Cases for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide in Scientific Research


DHODH-Targeted Drug Discovery & Lead Optimization Programs

Given its potent human DHODH IC50 of 0.179 nM, this compound serves as a validated lead molecule or positive control for high-throughput screening cascades targeting pyrimidine biosynthesis in cancer or autoimmune disease models. Its N-butyl chain provides a distinct SAR anchor for exploring hydrophobic pocket interactions [1].

Comparative Selectivity Profiling Against Melatoninergic Receptors

Researchers studying off-target pharmacology can use this compound alongside its N-ethyl analog to dissect the contribution of the N-alkyl group to receptor selectivity. The documented melatoninergic activity of the analog (patented separately) provides a clear phenotypic contrast to the DHODH-focused target profile [1].

Chemi-informatics and ADME Model Development

The compound pair (N-butyl vs. N-ethyl) offers a valuable test case for validating in silico models of lipophilicity and permeability. The 28-Da mass difference and predicted cLogP shift can be correlated with experimental permeability assays (e.g., PAMPA, Caco-2) to refine predictive ADME tools [1].

Chemical Biology Probe for Pyrimidine Metabolism Studies

As a low-nanomolar inhibitor of a rate-limiting enzyme in de novo pyrimidine synthesis, this compound is suitable for use as a chemical probe to dissect metabolic dependencies in cell lines with uracil auxotrophy or to induce synthetic lethality in specific genetic backgrounds [1].

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.